molecular formula C27H29Cl3FN3S B11556157 (4Z)-1-(3-chloro-4-fluorophenyl)-4-{[(1E)-1-(2,4-dichlorophenyl)-4,4-dimethylpent-1-en-3-yl]imino}-1,3-diazaspiro[4.5]decane-2-thione

(4Z)-1-(3-chloro-4-fluorophenyl)-4-{[(1E)-1-(2,4-dichlorophenyl)-4,4-dimethylpent-1-en-3-yl]imino}-1,3-diazaspiro[4.5]decane-2-thione

Cat. No.: B11556157
M. Wt: 553.0 g/mol
InChI Key: GGONIXQBEOBJIK-XYOKQWHBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(4Z)-1-(3-chloro-4-fluorophenyl)-4-{[(1E)-1-(2,4-dichlorophenyl)-4,4-dimethylpent-1-en-3-yl]imino}-1,3-diazaspiro[45]decane-2-thione” is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(4Z)-1-(3-chloro-4-fluorophenyl)-4-{[(1E)-1-(2,4-dichlorophenyl)-4,4-dimethylpent-1-en-3-yl]imino}-1,3-diazaspiro[4.5]decane-2-thione” typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:

  • Formation of the spirocyclic core.
  • Introduction of the imino group.
  • Incorporation of the thione moiety.
  • Functionalization with chloro and fluoro substituents.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

  • Selection of appropriate solvents and catalysts.
  • Control of reaction temperature and pressure.
  • Purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of the thione group to a sulfoxide or sulfone.

    Reduction: Reduction of the imino group to an amine.

    Substitution: Halogen exchange reactions on the chloro and fluoro substituents.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen exchange using reagents like sodium iodide in acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

  • Oxidation may yield sulfoxides or sulfones.
  • Reduction may yield primary or secondary amines.
  • Substitution may yield different halogenated derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential biological activity, such as antimicrobial or anticancer properties.

Medicine

The compound could be investigated for its potential therapeutic applications, including drug development for various diseases.

Industry

In industrial applications, the compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of the compound involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to receptors and modulating their activity.

    Pathways: Interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-1-(3-chlorophenyl)-4-{[(1E)-1-(2,4-dichlorophenyl)-4,4-dimethylpent-1-en-3-yl]imino}-1,3-diazaspiro[4.5]decane-2-thione.
  • (4Z)-1-(4-fluorophenyl)-4-{[(1E)-1-(2,4-dichlorophenyl)-4,4-dimethylpent-1-en-3-yl]imino}-1,3-diazaspiro[4.5]decane-2-thione.

Uniqueness

The presence of both chloro and fluoro substituents in the compound provides unique chemical properties, such as increased lipophilicity and potential for specific biological interactions. This makes it distinct from other similar compounds.

Properties

Molecular Formula

C27H29Cl3FN3S

Molecular Weight

553.0 g/mol

IUPAC Name

1-(3-chloro-4-fluorophenyl)-4-[(E)-1-(2,4-dichlorophenyl)-4,4-dimethylpent-1-en-3-yl]imino-1,3-diazaspiro[4.5]decane-2-thione

InChI

InChI=1S/C27H29Cl3FN3S/c1-26(2,3)23(12-8-17-7-9-18(28)15-20(17)29)32-24-27(13-5-4-6-14-27)34(25(35)33-24)19-10-11-22(31)21(30)16-19/h7-12,15-16,23H,4-6,13-14H2,1-3H3,(H,32,33,35)/b12-8+

InChI Key

GGONIXQBEOBJIK-XYOKQWHBSA-N

Isomeric SMILES

CC(C)(C)C(/C=C/C1=C(C=C(C=C1)Cl)Cl)N=C2C3(CCCCC3)N(C(=S)N2)C4=CC(=C(C=C4)F)Cl

Canonical SMILES

CC(C)(C)C(C=CC1=C(C=C(C=C1)Cl)Cl)N=C2C3(CCCCC3)N(C(=S)N2)C4=CC(=C(C=C4)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.